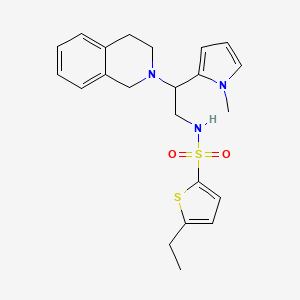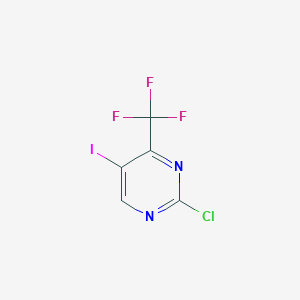
2-Chloro-5-iodo-4-(trifluoromethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-chloro-5-iodo-4-(trifluoromethyl)pyrimidine and related compounds involves multiple steps, including halogenation, nucleophilic substitution, and the use of trifluoromethylthio substituents. For example, the reaction of 5-trifluoromethylthiosubstituted uracile and barbituric acid with POX3 (X = Cl, Br) leads to the formation of halogenated pyrimidines, which are precursors for further chemical transformations (Haas & Lieb, 1985).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including the 2-chloro-5-iodo-4-(trifluoromethyl)pyrimidine, showcases a planar geometry, which is typical for pyrimidine rings. X-ray crystallography and spectroscopic methods such as NMR and IR spectroscopy are commonly employed to elucidate these structures. The presence of halogen atoms and the trifluoromethyl group influences the electronic properties and the overall stability of the molecule (Bunker et al., 2010).
Aplicaciones Científicas De Investigación
Metal-Bearing and Trifluoromethyl-Substituted Pyrimidines
2-Chloro-5-iodo-4-(trifluoromethyl)pyrimidine demonstrates potential in the generation and functionalization of pyrimidines. Research indicates that these species are fairly stable when flanked by electron-withdrawing substituents like trifluoromethyl and halogens. This stability facilitates the production of carboxylic acids in high yields under certain conditions, highlighting the compound's relevance in organic synthesis (Schlosser, Lefebvre, & Ondi, 2006).
Halogen Shuffling in Pyridines
Another study explores the site-selective electrophilic substitutions of 2-chloro-6-(trifluoromethyl)pyridine. When treated with specific reagents, this compound can be converted into various derivatives, demonstrating its versatility in chemical transformations. This ability to undergo halogen shuffling makes it a valuable asset in chemical syntheses (Mongin, Tognini, Cottet, & Schlosser, 1998).
Development of Concise Syntheses
The development of concise and scalable syntheses of compounds related to 2-chloro-5-iodo-4-(trifluoromethyl)pyrimidine is an area of interest. For instance, the synthesis of 2-chloro-5-(pyridin-2-yl) pyrimidine via Negishi cross-coupling is a practical approach, highlighting the compound's role as an intermediate in the synthesis of specific inhibitors (Pérez-Balado et al., 2007).
Inhibitors of Gene Expression
In the field of molecular biology, derivatives of 2-chloro-4-(trifluoromethyl)pyrimidine are studied as inhibitors of transcription mediated by NF-kappaB and AP-1 transcription factors. This research underscores the potential pharmaceutical applications of compounds derived from 2-chloro-5-iodo-4-(trifluoromethyl)pyrimidine (Palanki et al., 2000).
Synthesis of Novel Compounds
The synthesis and characterization of novel compounds like 5-trifluoromethyl-pyridine-2-thione, potentially used as antithyroid drugs, demonstrate the broader applicative range of trifluoromethyl-substituted pyrimidines. Such studies expand our understanding of the chemical properties and potential uses of these compounds (Chernov'yants et al., 2011).
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-5-iodo-4-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HClF3IN2/c6-4-11-1-2(10)3(12-4)5(7,8)9/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNLLTDZRPSTSMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)C(F)(F)F)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HClF3IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-iodo-4-(trifluoromethyl)pyrimidine | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl]-1H-pyrimidine-2,4-dione](/img/structure/B2487829.png)
![Ethyl 2-((4-fluorobenzo[d]thiazol-2-yl)amino)thiazole-4-carboxylate](/img/structure/B2487830.png)
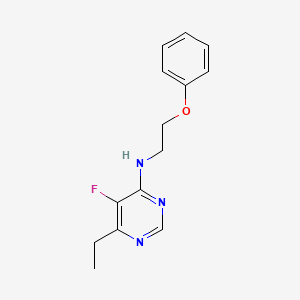
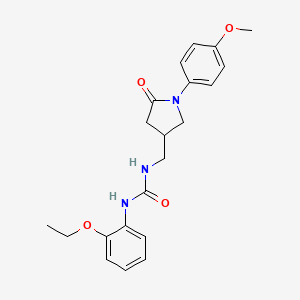
![N-{1,4-dioxaspiro[4.5]decan-8-ylidene}hydroxylamine](/img/structure/B2487833.png)
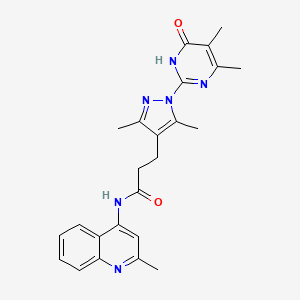

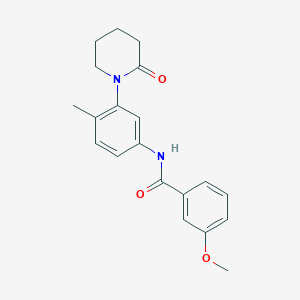
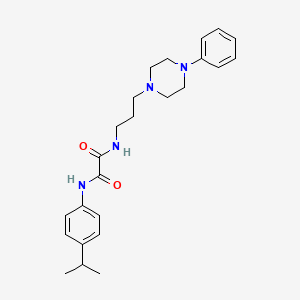
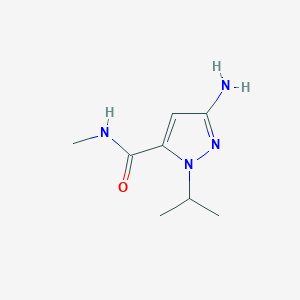
![3-(2-Chlorophenyl)-5-[2-(4-fluoroanilino)vinyl]-4-isoxazolecarbonitrile](/img/structure/B2487843.png)
![(4-{[(3,4-Dichlorophenyl)sulfonyl]methyl}-4-hydroxypiperidino)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2487844.png)
